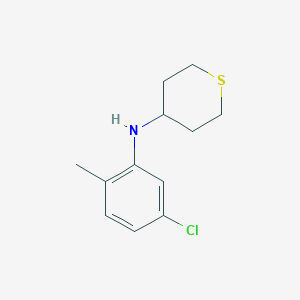

N-(5-chloro-2-methylphenyl)thian-4-amine

Description

Significance of Thian-4-amine Scaffolds in Modern Drug Discovery

The thian-4-amine scaffold, a six-membered saturated heterocycle containing a sulfur atom, has garnered increasing attention in drug discovery programs. This interest largely stems from its role as a bioisostere of the more commonly utilized piperidine (B6355638) ring. Bioisosteric replacement is a powerful strategy in medicinal chemistry aimed at modifying the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity.

The substitution of a methylene (B1212753) group (-CH2-) in piperidine with a sulfur atom to form a thiane (B73995) ring can lead to several advantageous modifications:

Modulation of Physicochemical Properties: The presence of the sulfur atom can alter key properties such as lipophilicity (logP), polarity, and hydrogen bonding capacity. These changes can, in turn, influence a molecule's solubility, permeability, and metabolic stability.

Exploration of New Chemical Space: The introduction of a thiane ring provides a novel structural framework, allowing for the exploration of new interactions with biological targets and potentially leading to improved selectivity and potency.

Intellectual Property Opportunities: The novelty of thiane-containing scaffolds can provide a pathway to new intellectual property in a competitive pharmaceutical landscape.

The utility of saturated heterocycles, including thianes, is well-recognized in the development of drugs targeting the central nervous system (CNS), among other therapeutic areas. bldpharm.com

Chemical Space Exploration and Rationale for N-(5-chloro-2-methylphenyl)thian-4-amine Investigation

The rationale for the specific investigation of N-(5-chloro-2-methylphenyl)thian-4-amine can be deconstructed by examining its N-aryl substituent. The 5-chloro-2-methylphenyl group is a decorated aniline (B41778) derivative, and the nature and position of these substituents are critical in medicinal chemistry for several reasons:

Role of the Chloro Group: The chlorine atom is a versatile substituent in drug design. Its electron-withdrawing nature can influence the pKa of the amine, affecting its ionization state at physiological pH. Furthermore, chlorine can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity and selectivity. The "magic chloro" effect, where the introduction of a chlorine atom leads to profound improvements in biological activity, is a well-documented phenomenon. chemrxiv.org

Impact of the Methyl Group: The methyl group, while seemingly simple, can have a significant impact on a molecule's properties. It can enhance lipophilicity, which may improve membrane permeability. Sterically, the methyl group can influence the conformation of the molecule, potentially locking it into a bioactive conformation or preventing unwanted metabolic transformations. The "magic methyl" effect describes instances where the addition of a methyl group leads to a dramatic increase in potency.

The combination of a chloro and a methyl group on the phenyl ring allows for a fine-tuning of the electronic and steric properties of the molecule. This substitution pattern is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic profiles. The parent aniline, 5-chloro-2-methylaniline (B43014), is a known intermediate in the synthesis of various biologically active compounds. nih.gov

Overview of Academic Research Challenges and Opportunities for N-(5-chloro-2-methylphenyl)thian-4-amine

While specific research on N-(5-chloro-2-methylphenyl)thian-4-amine is limited, the synthesis and exploration of related N-aryl saturated heterocycles present both challenges and opportunities.

Research Challenges:

Synthesis of the Thian-4-amine Scaffold: The synthesis of substituted saturated heterocycles can be challenging. researchgate.net Achieving the desired stereochemistry and functionalization of the thiane ring may require multi-step synthetic sequences.

N-Arylation Methods: While numerous methods exist for the formation of C-N bonds, the choice of an efficient and scalable method for the N-arylation of thian-4-amine with the sterically hindered and electronically modified 5-chloro-2-methylaniline is a key consideration. researchgate.net Common methods include Buchwald-Hartwig amination and other transition metal-catalyzed cross-coupling reactions.

Functionalization of the Thiane Ring: The selective functionalization of the saturated thiane ring presents a significant synthetic hurdle. researchgate.net Modern methods for C-H activation may offer future avenues for derivatization, but these are often substrate-specific and may not be directly applicable.

Research Opportunities:

Exploration of Biological Activity: Given the prevalence of similar scaffolds in medicinal chemistry, N-(5-chloro-2-methylphenyl)thian-4-amine and its derivatives represent a promising area for screening against a wide range of biological targets. The combination of the thiane core and the substituted phenyl ring could lead to the discovery of novel inhibitors of enzymes or modulators of receptors.

Development of Novel Synthetic Methodologies: The challenges associated with the synthesis of this and related compounds provide an opportunity for the development of new and more efficient synthetic methods for the construction and functionalization of substituted thianes.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of analogues of N-(5-chloro-2-methylphenyl)thian-4-amine, by modifying the substitution pattern on the phenyl ring and the thiane scaffold, could lead to a detailed understanding of the structure-activity relationships and the identification of potent and selective drug candidates.

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClNS |

|---|---|

Molecular Weight |

241.78 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)thian-4-amine |

InChI |

InChI=1S/C12H16ClNS/c1-9-2-3-10(13)8-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |

InChI Key |

OMCFEUYHLIOKAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2CCSCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 5 Chloro 2 Methylphenyl Thian 4 Amine

Retrosynthetic Analysis of N-(5-chloro-2-methylphenyl)thian-4-amine

A retrosynthetic analysis of N-(5-chloro-2-methylphenyl)thian-4-amine involves disconnecting the key bonds to identify readily available starting materials. The most logical disconnection is at the aryl carbon-nitrogen (C-N) bond, which is a common strategy for N-aryl amines. This leads to two primary synthetic precursors: 5-chloro-2-methylaniline (B43014) and a suitable derivative of thiane (B73995) , such as thian-4-one .

Two principal bond-forming strategies emerge from this analysis:

Reductive Amination: This approach forms the C-N bond by reacting an amine with a ketone. In this case, 5-chloro-2-methylaniline would react with thian-4-one.

Nucleophilic Arylation/Coupling: This strategy involves coupling the aniline (B41778) nitrogen with a pre-functionalized thiane ring, typically an aryl halide with an amine, often facilitated by a metal catalyst.

Conventional and Advanced Synthetic Routes to N-(5-chloro-2-methylphenyl)thian-4-amine

Based on the retrosynthetic analysis, the following synthetic routes are conceptually viable. It must be reiterated that specific examples, yields, or optimized conditions for N-(5-chloro-2-methylphenyl)thian-4-amine are not available in the literature.

Amine Alkylation and Coupling Reactions for Aryl Thian-4-amine Formation

The formation of the N-aryl bond is a cornerstone of many pharmaceutical syntheses. Two prominent methods are applicable here:

Reductive Amination : This is a powerful and widely used method for synthesizing amines. harvard.edumasterorganicchemistry.com It involves the reaction of a carbonyl compound (thian-4-one) with an amine (5-chloro-2-methylaniline) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. organic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. harvard.edumasterorganicchemistry.com

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a state-of-the-art method for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgorganic-chemistry.orgyoutube.com In a hypothetical synthesis, 1-bromo-5-chloro-2-methylbenzene could be coupled with thian-4-amine using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. youtube.comnih.gov This reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.orgnih.gov

Optimized Reaction Conditions and Synthetic Yields for N-(5-chloro-2-methylphenyl)thian-4-amine

Without experimental data from peer-reviewed journals or patents, providing a table of optimized reaction conditions and yields is impossible. For a hypothetical reductive amination, optimization would typically involve screening various reducing agents, solvents (like methanol, dichloromethane, or dichloroethane), and pH conditions to maximize the yield and minimize by-products. organic-chemistry.orgorganic-chemistry.org For a Buchwald-Hartwig coupling, optimization would focus on selecting the most efficient combination of palladium precursor, ligand, base (such as sodium tert-butoxide or cesium carbonate), solvent, and temperature. nih.gov

Green Chemistry Approaches in N-(5-chloro-2-methylphenyl)thian-4-amine Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing N-(5-chloro-2-methylphenyl)thian-4-amine, several approaches could be considered:

Catalytic Hydrogenation : For the reductive amination pathway, using molecular hydrogen (H₂) with a heterogeneous catalyst (e.g., Ni, Pd/C, PtO₂) would be a greener alternative to hydride reagents. mdpi.comlibretexts.org This method generates water as the only stoichiometric byproduct.

Solvent Selection : Utilizing greener solvents like ethanol (B145695) or 2-propanol, or even performing the reaction in water using micellar catalysis, would reduce the reliance on hazardous chlorinated solvents. organic-chemistry.org

Catalyst Efficiency : In the Buchwald-Hartwig approach, using highly active catalysts at low loadings minimizes metal waste. Research into using more earth-abundant metals like nickel or copper as catalysts for C-N coupling is an active area of green chemistry. nih.gov

Synthesis of N-(5-chloro-2-methylphenyl)thian-4-amine Derivatives and Analogs

The synthesis of derivatives and analogs would be crucial for structure-activity relationship (SAR) studies in drug discovery.

Diversification of Phenyl Ring Substitution Patterns (e.g., chloro and methyl positional isomers)

The synthetic routes described above are amenable to creating a diverse library of analogs. By substituting the starting 5-chloro-2-methylaniline with other commercially available substituted anilines, a wide range of derivatives could be synthesized. For example, using 2-chloro-6-methylaniline (B140736) or 4-chloro-2-methylaniline (B164923) would allow for the exploration of how the positions of the chloro and methyl groups on the phenyl ring affect the properties of the final compound.

The table below illustrates a hypothetical set of starting materials that could be used to generate positional isomers and other analogs via reductive amination with thian-4-one.

| Starting Aniline | Resulting Phenyl Ring Substitution |

| 5-chloro-2-methylaniline | 5-chloro-2-methyl |

| 2-chloro-6-methylaniline | 2-chloro-6-methyl |

| 4-chloro-2-methylaniline | 4-chloro-2-methyl |

| 3-chloro-4-methylaniline | 3-chloro-4-methyl |

| 2,5-dichloroaniline | 2,5-dichloro |

| 2,4-dimethylaniline | 2,4-dimethyl |

Biological Activity Profiling of N 5 Chloro 2 Methylphenyl Thian 4 Amine

Cell-Based Functional Assays of N-(5-chloro-2-methylphenyl)thian-4-amine

Induction of Apoptosis in Cellular Models

No studies detailing the pro-apoptotic effects of N-(5-chloro-2-methylphenyl)thian-4-amine in cellular models have been identified. Research into whether this compound can trigger programmed cell death pathways, a common mechanism for anti-cancer agents, is not available in the public domain.

Tubulin Polymerization Inhibition and Microtubule Dynamics

There is no available data from in vitro or cellular assays to suggest that N-(5-chloro-2-methylphenyl)thian-4-amine acts as a tubulin polymerization inhibitor or otherwise affects microtubule dynamics. The interaction of this compound with the tubulin protein, a key target for many cytotoxic drugs, has not been described in the scientific literature.

Antioxidant and Radical Scavenging Activity of N-(5-chloro-2-methylphenyl)thian-4-amine

Information regarding the antioxidant and radical scavenging properties of N-(5-chloro-2-methylphenyl)thian-4-amine is not present in the available literature. Standard assays to determine a compound's ability to neutralize free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, have not been reported for this specific chemical entity.

Structure Activity Relationship Sar Studies of N 5 Chloro 2 Methylphenyl Thian 4 Amine Analogs

Elucidation of Key Structural Elements for Potency and Selectivity

The potency and selectivity of a drug molecule are intrinsically linked to its three-dimensional structure and its ability to interact with a biological target. For N-(5-chloro-2-methylphenyl)thian-4-amine analogs, the key structural components are the substituted phenyl ring and the thian-4-amine moiety.

The substituents on the phenyl ring play a crucial role in modulating the pharmacological profile of the compound. The nature of these substituents can affect the molecule's electronic properties, size, shape, and lipophilicity, all of which influence binding affinity and selectivity.

Electronic Effects: The 5-chloro and 2-methyl groups on the phenyl ring of the parent compound have distinct electronic influences. The chlorine atom is an electron-withdrawing group (EWG) due to its electronegativity, which can impact the pKa of the amine and influence hydrogen bonding capabilities. The methyl group is a weak electron-donating group (EDG). SAR studies often explore replacing these with strong EWGs (e.g., -NO2, -CF3), strong EDGs (e.g., -OCH3, -NH2), or neutral substituents to determine the optimal electronic environment for activity. A correlation between antiplasmodial activity and the presence of lipophilic, electron-withdrawing substituents has been noted in other series of compounds, suggesting that such modifications could enhance the ability of molecules to cross biological membranes and reach their target mdpi.com.

Steric Effects: The size and position of substituents are critical. The 2-methyl group (ortho to the amine linker) can impose a specific conformation on the molecule by restricting the rotation of the phenyl ring. This torsional constraint can be beneficial if it pre-organizes the molecule into a bioactive conformation. Studies on other molecular scaffolds have shown that substitution at the ortho-position is often favored over meta- or para-positions for potency acs.org. Varying the size of this ortho-substituent (e.g., from methyl to ethyl or isopropyl) can help map the steric tolerance of the target's binding pocket.

Lipophilicity Effects: Lipophilicity, often quantified as logP, is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The chloro and methyl groups both increase the lipophilicity of the parent compound. SAR studies typically involve synthesizing analogs with more hydrophilic (e.g., -OH, -NH2) or more lipophilic (e.g., -CF3, -Ph) substituents to find a balance that optimizes potency and pharmacokinetic properties. In some inhibitor classes, reducing high lipophilicity is a key objective to improve drug-like properties while retaining potency nih.gov.

Table 1: Hypothetical SAR of Phenyl Ring Substituents on Target Affinity This table presents hypothetical data to illustrate potential SAR trends.

| Compound | R1 (Position 2) | R2 (Position 5) | Electronic Effect (R2) | Steric Bulk (R1) | Lipophilicity (clogP) | Relative Affinity (IC50, nM) |

|---|---|---|---|---|---|---|

| 1 | -CH3 | -Cl | Electron-withdrawing | Small | 4.2 | 50 |

| 2 | -H | -Cl | Electron-withdrawing | Minimal | 3.8 | 250 |

| 3 | -CH3 | -F | Electron-withdrawing | Small | 3.9 | 75 |

| 4 | -CH3 | -CF3 | Strongly EWG | Small | 4.8 | 25 |

| 5 | -CH3 | -OCH3 | Electron-donating | Small | 3.6 | 150 |

| 6 | -C(CH3)3 | -Cl | Electron-withdrawing | Large | 5.5 | 500 |

The thian-4-amine (or tetrahydrothiopyran-4-amine) ring is a non-planar, six-membered heterocycle that preferentially adopts a chair conformation to minimize steric and torsional strain. The orientation of the amine substituent on this ring is critical for its interaction with a biological target.

The N-phenyl group can exist in either an axial or an equatorial position. The equatorial position is generally more thermodynamically stable due to reduced steric hindrance. However, the active conformation required for binding to a biological target may be the higher-energy axial conformer, or a twist-boat conformation. The energy difference between these conformers is typically low, allowing for conformational flexibility.

Conformational analysis using techniques like 2D NMR spectroscopy (NOESY, ROESY) and computational methods can help determine the preferred conformation in solution and can be correlated with biological activity uoa.grnih.gov. Understanding these conformational dynamics is essential, as locking the thian ring into a specific, bioactive conformation through chemical modification can lead to significant gains in potency and selectivity mdpi.comnih.gov. For instance, the introduction of substituents on the thian ring itself could bias the conformational equilibrium towards the desired state.

Impact of Linker Chemistry on Molecular Recognition and Functional Outcomes

The amine group in N-(5-chloro-2-methylphenyl)thian-4-amine acts as a linker connecting the phenyl and thian moieties. The properties of this linker are vital for correct positioning of the two key structural elements within a receptor's binding site.

Modifications to this linker can profoundly affect biological activity:

Hydrogen Bonding: The secondary amine is a hydrogen bond donor and can also act as an acceptor. This capability is often crucial for anchoring the ligand to the target protein. Converting the amine to a tertiary amine (e.g., by N-methylation) or an amide could alter these interactions and probe their importance.

Flexibility and Length: The single N-C bonds provide rotational freedom. Inserting or removing atoms in the linker (e.g., creating an N-benzyl or N-phenethyl analog) would change the distance and relative orientation between the phenyl and thian rings, which must be optimal for simultaneous favorable interactions of both parts of the molecule with the target. In some series, introducing an amino linkage between aromatic rings has been shown to improve solubility and bioavailability while maintaining potency nih.gov.

Basicity: The pKa of the amine influences its protonation state at physiological pH. A protonated (cationic) amine can form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a binding pocket. Modifying the linker or adjacent groups can tune this basicity.

SAR Mapping for Specific Pharmacological Targets

While the specific target for N-(5-chloro-2-methylphenyl)thian-4-amine is not defined here, a systematic SAR mapping approach would be employed to identify the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

This process involves synthesizing and testing a matrix of analogs to probe different regions of the molecule:

Phenyl Ring Exploration: As detailed in 4.1.1, various substituents would be tested at all available positions (2, 3, 4, 5, 6) to map the electronic, steric, and lipophilic requirements of the corresponding sub-pocket of the receptor.

Thian Ring Exploration: The thian ring would be modified. For example, the sulfur atom could be oxidized to a sulfoxide or sulfone to introduce polarity and hydrogen bond accepting capabilities. The ring could also be replaced with other cyclic systems (e.g., piperidine (B6355638), cyclohexane) to assess the importance of the sulfur heteroatom and the ring's specific geometry.

Linker Modification: As discussed in 4.2, the linker would be altered to define the optimal distance and geometry between the two main moieties.

This systematic approach allows for the creation of a detailed SAR map, which can guide the design of more potent and selective compounds. For example, in the development of certain inhibitors, a clear SAR trend might emerge where a specific substitution pattern on an aromatic ring consistently leads to higher potency against the target enzyme mdpi.comnih.gov.

Table 2: Illustrative SAR Mapping for a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.

| Compound ID | Core Modification | Phenyl Substituents | Linker | Kinase Inhibition (IC50, nM) |

|---|---|---|---|---|

| 1 | Thian | 2-CH3, 5-Cl | -NH- | 50 |

| 7 | Piperidine | 2-CH3, 5-Cl | -NH- | 480 |

| 8 | Cyclohexane | 2-CH3, 5-Cl | -NH- | >1000 |

| 9 | Thian | 2-CH3, 5-Cl | -N(CH3)- | 320 |

| 10 | Thian | 2-CH3, 5-Cl | -CH2NH- | 950 |

| 11 | Thian | 2-CF3, 5-Cl | -NH- | 15 |

Computational and Ligand-Based Pharmacophore Modeling for N-(5-chloro-2-methylphenyl)thian-4-amine Derivatives

Computational chemistry is an indispensable tool in modern drug discovery that complements experimental SAR studies. For N-(5-chloro-2-methylphenyl)thian-4-amine derivatives, both ligand-based and structure-based methods could be applied.

Ligand-Based Modeling: In the absence of a known 3D structure of the biological target, a pharmacophore model can be generated from a set of active and inactive analogs. This model identifies the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive ionizable groups) and their spatial arrangement necessary for activity. This "pseudo-consensus" 3D pharmacophore map can then be used as a query to screen virtual libraries for new, structurally diverse compounds with a high probability of being active mdpi.com. It can also guide the design of new analogs by highlighting which features must be retained.

Structure-Based Modeling (Molecular Docking): If the 3D structure of the target protein is available, molecular docking can be used to predict the binding mode and affinity of different analogs. Docking studies can rationalize observed SAR trends. For example, it might reveal that a potent analog forms a specific hydrogen bond that a less potent one cannot, or that a bulky substituent on an inactive analog causes a steric clash with the protein uoa.gr. These insights are invaluable for prospectively designing new derivatives with improved interactions. Quantum mechanics (QM) calculations can also be employed to determine the lowest energy conformations of the ligands and to accurately model their electronic properties, providing a more refined understanding of their behavior uoa.grnih.gov.

Together, these computational approaches accelerate the drug discovery cycle by prioritizing the synthesis of compounds most likely to succeed, thereby saving time and resources.

Computational Chemistry and in Silico Modeling of N 5 Chloro 2 Methylphenyl Thian 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of N-(5-chloro-2-methylphenyl)thian-4-amine.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For aromatic amines, the electron density in the HOMO is often localized on the phenyl ring and the nitrogen atom, making these regions susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. researchgate.net These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of N-(5-chloro-2-methylphenyl)thian-4-amine, the MEP would likely show negative potential (typically colored red or yellow) around the chlorine atom and the nitrogen of the amine group, indicating their potential to act as hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atom of the amine group would exhibit a positive potential (blue), highlighting its role as a potential hydrogen bond donor.

| Computational Parameter | Significance for N-(5-chloro-2-methylphenyl)thian-4-amine |

|---|---|

| HOMO Energy | Indicates the electron-donating capability, likely centered on the amine and phenyl ring. |

| LUMO Energy | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | A key indicator of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions. |

Quantum chemical calculations are also proficient in predicting various spectroscopic properties. For instance, theoretical calculations can simulate the infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible absorption spectra of N-(5-chloro-2-methylphenyl)thian-4-amine. researchgate.net By calculating the vibrational frequencies, theoretical IR spectra can be generated, which helps in the assignment of experimentally observed vibrational bands to specific functional groups within the molecule. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The prediction of electronic transitions via Time-Dependent DFT (TD-DFT) allows for the simulation of the UV-Visible spectrum, providing insights into the molecule's electronic structure and chromophores. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial for understanding the mechanism of action of potential drug candidates.

Molecular docking simulations of N-(5-chloro-2-methylphenyl)thian-4-amine would involve placing the molecule into the active site of a specific protein target. The docking algorithm then samples a wide range of possible conformations and orientations of the ligand within the binding site, calculating a scoring function for each pose. The pose with the best score, often expressed as binding energy (in kcal/mol), represents the most likely binding mode. nih.gov The results of such studies are typically visualized to analyze the spatial arrangement of the ligand relative to the amino acid residues of the protein's active site.

The stability of a ligand-protein complex is determined by various non-covalent interactions. nih.gov Molecular docking analysis provides detailed information about these interactions. For N-(5-chloro-2-methylphenyl)thian-4-amine, key interactions would likely include:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen and chlorine atoms can serve as acceptors.

Hydrophobic Interactions: The 5-chloro-2-methylphenyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Pi-Interactions: The aromatic phenyl ring can participate in pi-pi stacking or pi-cation interactions with appropriate residues.

| Interaction Type | Potential Interacting Groups on N-(5-chloro-2-methylphenyl)thian-4-amine | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bond Donor | Amine (N-H) | Asp, Glu, Ser |

| Hydrogen Bond Acceptor | Amine (N), Chlorine (Cl) | Arg, His, Lys |

| Hydrophobic | Phenyl ring, Methyl group, Thian ring | Ala, Val, Leu, Ile, Phe |

| Pi-Pi Stacking | Phenyl ring | Phe, Tyr, Trp, His |

Molecular Dynamics Simulations to Explore Ligand-Target Complex Stability and Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein, as well as the stability of their interactions. researchgate.net

An MD simulation of the N-(5-chloro-2-methylphenyl)thian-4-amine-protein complex would typically be run for several nanoseconds. The resulting trajectory would be analyzed to assess the stability of the binding pose predicted by docking. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the course of the simulation indicates that the ligand remains securely bound in the active site. Furthermore, MD simulations can provide insights into the persistence of specific hydrogen bonds and other interactions, offering a more comprehensive understanding of the binding affinity. researchgate.net

Metabolic Transformations and Bioactivation of N 5 Chloro 2 Methylphenyl Thian 4 Amine

In Vitro Metabolic Stability in Subcellular Fractions (e.g., liver microsomes) and Hepatocyte Systems

To determine the metabolic stability of N-(5-chloro-2-methylphenyl)thian-4-amine, in vitro assays would be required. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.gov By measuring the decrease in the concentration of the parent compound over time, researchers can calculate key parameters such as the half-life (t½) and intrinsic clearance (CLint). This data helps predict how quickly the compound would be metabolized in the body.

Identification and Structural Elucidation of Metabolites

Following incubation with liver microsomes or hepatocytes, the identification of metabolites is a crucial step. This is typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). By comparing the mass spectra of the parent compound with the new peaks that appear after incubation, potential metabolites can be identified. Further structural elucidation would involve techniques such as tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to precisely determine the chemical structure of each metabolite.

Characterization of Key Drug-Metabolizing Enzymes Involved (e.g., Cytochrome P450 isoforms, Flavin-containing monooxygenases)

Once metabolites are identified, the next step is to determine which specific enzymes are responsible for their formation. This is often done using a panel of recombinant human cytochrome P450 (CYP) enzymes or by using specific chemical inhibitors for different enzyme families in microsomal incubations. For instance, studies on the related compound N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea showed that cytochrome P450 is the predominant enzyme system involved in its metabolism, with a minor role for flavin-containing monooxygenases (FMOs). nih.gov Similar studies would be necessary for N-(5-chloro-2-methylphenyl)thian-4-amine to identify the responsible CYP isoforms (e.g., CYP3A4, CYP2D6) or other enzyme systems.

Mechanistic Studies of Bioactivation Pathways and Adduct Formation (e.g., thiocarbamide-glutathione adducts, S-oxidation)

Bioactivation refers to the metabolic conversion of a compound to a reactive metabolite that can covalently bind to cellular macromolecules like proteins or DNA, potentially leading to toxicity. For a sulfur-containing compound like N-(5-chloro-2-methylphenyl)thian-4-amine, potential bioactivation pathways could involve S-oxidation. Studies on the related thiourea (B124793) derivative have identified the formation of a novel glutathione (B108866) (GSH) adduct, indicating the generation of a reactive intermediate. nih.gov Mechanistic studies for N-(5-chloro-2-methylphenyl)thian-4-amine would involve trapping experiments with nucleophiles like GSH or cyanide to detect and characterize any reactive metabolites and their corresponding adducts.

Comparative Metabolism Across Species for N-(5-chloro-2-methylphenyl)thian-4-amine

Investigating the metabolism of a compound across different species (e.g., rat, dog, monkey, and human) is essential for preclinical drug development. This is because the expression and activity of drug-metabolizing enzymes can vary significantly between species. Such studies, typically using liver microsomes or hepatocytes from different species, help in selecting the most appropriate animal model for toxicological studies and in predicting the human metabolic profile. For the related thiourea compound, significant species differences were observed; for example, S-oxidation was the major pathway in rats, while carbon hydroxylation was favored in humans and monkeys. nih.gov A similar comparative analysis would be necessary to understand the species-specific metabolism of N-(5-chloro-2-methylphenyl)thian-4-amine.

Future Directions for Academic Research on N 5 Chloro 2 Methylphenyl Thian 4 Amine

Development of Advanced Synthetic Methodologies

Future research into N-(5-chloro-2-methylphenyl)thian-4-amine will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes. While classical methods for amine synthesis, such as reductive amination or SN2 reactions of alkyl halides, are established, there is room for significant improvement. libretexts.org Advanced methodologies could offer higher yields, greater purity, and reduced production costs. google.com

Key areas for exploration include:

Catalytic Hydrogenation: The use of novel catalysts for the reduction of related nitro compounds or amides could provide a more direct and safer pathway to the final amine product. libretexts.org

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could enhance reaction efficiency, improve safety by minimizing the accumulation of hazardous intermediates, and allow for easier scalability.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could lead to highly stereoselective and environmentally benign processes.

These advanced methods could streamline the production of N-(5-chloro-2-methylphenyl)thian-4-amine and its analogs, making them more accessible for further research and development.

Targeted Design for Enhanced Potency and Selectivity

A primary focus of future research will be the rational design of derivatives of N-(5-chloro-2-methylphenyl)thian-4-amine to enhance their biological potency and selectivity for specific targets. Structure-Activity Relationship (SAR) studies will be crucial in identifying which parts of the molecule are key for its biological activity. nih.gov

Future research could involve:

Modification of the Phenyl Ring: Altering the substitution pattern on the 5-chloro-2-methylphenyl moiety could significantly impact binding affinity and selectivity. For instance, replacing the chloro or methyl groups with other substituents could modulate electronic and steric properties. cardiff.ac.uk

Alterations to the Thian Ring: The thian-4-amine portion of the molecule can be modified to explore how changes in ring size or the introduction of substituents affect its interaction with biological targets.

Isosteric Replacement: Replacing parts of the molecule with isosteres—groups of atoms with similar physical or chemical properties—could improve pharmacokinetic profiles or reduce off-target effects. nih.gov

Through systematic modifications and biological evaluation, it may be possible to develop analogs with significantly improved therapeutic potential. nih.govnih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of polypharmacology, where a single compound is designed to interact with multiple biological targets, is a growing area of interest in drug discovery. nih.gov N-(5-chloro-2-methylphenyl)thian-4-amine could serve as a scaffold for the development of Multi-Target Directed Ligands (MTDLs) that could be beneficial in treating complex diseases like cancer or neurodegenerative disorders. nih.gov

Future research in this area would involve:

Target Identification: Identifying multiple, relevant biological targets that could be modulated by a single molecule.

Scaffold Hopping: Using the core structure of N-(5-chloro-2-methylphenyl)thian-4-amine as a starting point to design new molecules with activity against a desired set of targets.

Fragment-Based Design: Combining structural fragments known to bind to different targets onto the N-(5-chloro-2-methylphenyl)thian-4-amine scaffold.

This approach could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.

Integration of Artificial Intelligence and Machine Learning in N-(5-chloro-2-methylphenyl)thian-4-amine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com Applying these computational tools to research on N-(5-chloro-2-methylphenyl)thian-4-amine could significantly accelerate progress.

Potential applications of AI and ML include:

Predictive Modeling: Using algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives before they are synthesized, saving time and resources. mdpi.com

De Novo Drug Design: Employing generative models to design new molecules based on the N-(5-chloro-2-methylphenyl)thian-4-amine scaffold with optimized properties for specific targets. mdpi.com

Big Data Analysis: Analyzing large datasets from high-throughput screening and other experiments to identify subtle structure-activity relationships and guide the design of more effective compounds.

By integrating AI and ML into the research workflow, scientists can explore the chemical space around N-(5-chloro-2-methylphenyl)thian-4-amine more efficiently and rationally design the next generation of therapeutic agents.

Q & A

Basic Research Question

- Target selection : Prioritize receptors with known affinity for chlorinated aryl amines (e.g., serotonin 5-HT, dopamine D) .

- Assay types :

- Dose-response curves : Test concentrations from 1 nM to 100 µM; triplicate replicates ensure statistical robustness .

How can researchers resolve contradictions in reported biological activity data for halogenated thian-4-amine derivatives?

Advanced Research Question

Discrepancies often arise from:

- Substituent positioning : Compare N-(5-chloro-2-methylphenyl)thian-4-amine with analogs (e.g., 3-chloro or 4-fluoro derivatives) to isolate positional effects .

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across labs.

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., 100 µM clozapine for 5-HT) .

Case study : Chlorine at the 5-position (vs. 3-position) enhances hydrophobic interactions with receptor pockets, increasing binding affinity by ~30% .

What methodologies are effective for establishing structure-activity relationships (SAR) in thian-4-amine derivatives?

Advanced Research Question

- Comparative bioassays : Test halogen (Cl, F), methyl group positioning, and thian ring modifications (e.g., thian-3-amine vs. thian-4-amine) .

- Crystallographic analysis : Use SHELXL for small-molecule refinement to correlate bond angles/electron density with activity .

- Computational docking : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions; validate with mutagenesis data .

How should researchers employ crystallographic data to validate the molecular conformation of N-(5-chloro-2-methylphenyl)thian-4-amine?

Advanced Research Question

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Refinement : SHELXL-2018 for structure solution; validate with R-factor < 0.05 and wR < 0.15 .

- Conformational analysis : Compare torsion angles (e.g., C–N–C–S) with similar compounds to identify steric or electronic influences .

What strategies mitigate degradation of N-(5-chloro-2-methylphenyl)thian-4-amine during storage?

Basic Research Question

- Storage conditions : –20°C under argon; avoid light exposure (degradation via C–Cl bond cleavage) .

- Stability assays : Monitor purity via HPLC over 6 months; degradation products (e.g., des-chloro analogs) indicate hydrolytic susceptibility .

How can computational modeling predict the metabolic pathways of N-(5-chloro-2-methylphenyl)thian-4-amine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.